N3,6-Dimethylpyridine-2,3-diamine N3,6-Dimethylpyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 155790-03-7
VCID: VC21092181
InChI: InChI=1S/C7H11N3/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3,(H2,8,10)
SMILES: CC1=NC(=C(C=C1)NC)N
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol

N3,6-Dimethylpyridine-2,3-diamine

CAS No.: 155790-03-7

Cat. No.: VC21092181

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

N3,6-Dimethylpyridine-2,3-diamine - 155790-03-7

Specification

CAS No. 155790-03-7
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
IUPAC Name 3-N,6-dimethylpyridine-2,3-diamine
Standard InChI InChI=1S/C7H11N3/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3,(H2,8,10)
Standard InChI Key DSGRBZZIFXYVHC-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)NC)N
Canonical SMILES CC1=NC(=C(C=C1)NC)N

Introduction

Chemical Structure and Fundamental Properties

Physical and Chemical Properties

N3,6-Dimethylpyridine-2,3-diamine possesses several key physical and chemical properties that define its behavior in various environments and reactions. The molecular formula of this compound is C₇H₁₁N₃, and it has a molecular weight of 137.18 g/mol . This relatively low molecular weight contributes to its potential versatility in chemical reactions and biological systems.

Table 1: Physical and Chemical Properties of N3,6-Dimethylpyridine-2,3-diamine

PropertyValueSource
Molecular FormulaC₇H₁₁N₃
Molecular Weight137.18 g/mol
Exact Mass137.09500
PSA (Polar Surface Area)50.94000
LogP1.66810
IUPAC Name3-N,6-dimethylpyridine-2,3-diamine
InChI KeyDSGRBZZIFXYVHC-UHFFFAOYSA-N

The compound's LogP value of 1.66810 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This balanced lipophilicity often correlates with good membrane permeability, which can be advantageous for biological applications. The Polar Surface Area (PSA) value of 50.94000 further characterizes its potential for interactions with biological systems, as this parameter often correlates with drug bioavailability and permeability across biological membranes.

Synthesis and Preparation Methods

Purification and Analysis

After synthesis, purification of N3,6-Dimethylpyridine-2,3-diamine is essential to ensure its suitability for further applications. The purification process typically involves filtration to remove the palladium carbon catalyst, followed by multiple extraction steps and vacuum rotary evaporation to obtain the purified compound . This approach yields high-purity diaminopyridine that can be directly used in subsequent reactions.

Chemical Reactivity and Transformations

Reactive Sites and Key Reactions

N3,6-Dimethylpyridine-2,3-diamine contains several reactive sites that determine its chemical behavior. The primary reactive centers include:

  • The two amino groups (-NH₂) at positions 2 and 3, which can participate in nucleophilic reactions

  • The tertiary amino group (N-CH₃) at position 3

  • The pyridine nitrogen, which can act as a weak base

  • The C-H bonds of the methyl groups, which can undergo functionalization under specific conditions

The amino groups in this compound are particularly important for its reactivity profile. These groups can participate in various reactions including:

  • Nucleophilic addition reactions

  • Condensation reactions with carbonyl compounds

  • Acylation reactions with acid chlorides or anhydrides

  • Alkylation reactions

Photochemical Behavior

Research on related dimethylpyridine compounds provides insight into potential photochemical properties of N3,6-Dimethylpyridine-2,3-diamine. Studies on the photolysis of dimethylpyridine isomers at 266 nm have demonstrated that these compounds undergo dissociative photoionization following three-photon absorption . This process leads to the cleavage of the sp²C–sp³C bond, particularly at positions ortho to the pyridine nitrogen.

Biological Activities and Applications

Pharmaceutical and Industrial Applications

N3,6-Dimethylpyridine-2,3-diamine has potential applications in pharmaceutical development and other industrial processes. In pharmaceutical contexts, it could serve as:

  • A building block in drug synthesis

  • A scaffold for developing enzyme inhibitors

  • A precursor for more complex bioactive molecules

In industrial settings, this compound may find application in:

  • The synthesis of specialty chemicals

  • Production of dyes and pigments

  • Development of advanced materials

The compound's specific positioning of amino and methyl groups provides a unique chemical architecture that could be exploited in these applications. Its moderate lipophilicity (LogP of 1.66810) suggests good permeability across biological membranes, which is advantageous for pharmaceutical applications .

Structure-Activity Relationships

Comparison with Related Compounds

Comparing N3,6-Dimethylpyridine-2,3-diamine with structurally related compounds provides insight into how its specific substitution pattern affects its properties and potential applications. The compound can be compared with:

  • N2,6-Dimethylpyridine-2,3-diamine (CAS: 155790-09-3): This isomer has a different positioning of the methylamino group, which affects its electronic distribution and reactivity

  • 2,3-Diaminopyridine: The unmethylated analog, which lacks the methyl substituents present in N3,6-Dimethylpyridine-2,3-diamine

  • 3,6-Dimethylpyridine: Lacks the amino groups, resulting in significantly different chemical behavior

Table 2: Comparison of N3,6-Dimethylpyridine-2,3-diamine with Related Compounds

CompoundStructural DifferencesExpected Effect on Properties
N3,6-Dimethylpyridine-2,3-diamineReference compoundBaseline properties
N2,6-Dimethylpyridine-2,3-diamineDifferent position of methylamino groupAltered electronic distribution and reactivity
2,3-DiaminopyridineAbsence of methyl groupsReduced lipophilicity, different reactivity profile
3,6-DimethylpyridineAbsence of amino groupsSignificantly reduced reactivity at positions 2 and 3

Electronic and Steric Effects

The specific arrangement of substituents in N3,6-Dimethylpyridine-2,3-diamine creates unique electronic and steric effects that influence its chemical behavior. The methyl groups primarily contribute electron-donating effects through inductive mechanisms, increasing electron density in the pyridine ring. The amino groups, which are stronger electron-donating groups, significantly affect the electron distribution through both inductive and resonance effects.

These electronic effects are particularly important in determining the compound's:

  • Basicity of the pyridine nitrogen and amino groups

  • Nucleophilicity of the amino groups

  • Reactivity toward electrophiles

  • Stability under various conditions

The steric effects of the methyl and amino groups also influence the compound's molecular conformation and its ability to interact with other molecules, including potential biological targets.

Analytical Methods for Characterization

Spectroscopic Techniques

Several spectroscopic techniques are valuable for characterizing N3,6-Dimethylpyridine-2,3-diamine and confirming its structure. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments in the molecule. The methyl groups would typically appear as distinct signals in the ¹H NMR spectrum, while the amino groups would show characteristic chemical shifts. The pyridine ring protons would also exhibit distinctive coupling patterns.

  • Infrared (IR) Spectroscopy: This technique would reveal characteristic absorption bands for the N-H stretching of the amino groups, C-H stretching of the methyl groups, and various modes associated with the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight (137.18 g/mol) and provide fragmentation patterns that are characteristic of the compound's structure .

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of N3,6-Dimethylpyridine-2,3-diamine and separating it from potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be particularly useful for this purpose. These techniques can be coupled with mass spectrometry (HPLC-MS or GC-MS) to provide simultaneous separation and identification capabilities.

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